(2R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole
Description
(2R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole is a chiral phosphorus-containing heterocycle with a dihydrobenzo[d][1,3]oxaphosphole core. Key structural features include:
- Stereochemistry: The (2R) configuration ensures enantiomeric specificity, critical for asymmetric catalysis.
- Substituents:
- A tert-butyl group at position 3, providing steric bulk and thermal stability.
- A 2,6-dimethoxyphenyl group at position 4, contributing electron-donating effects.
- A methyl group at position 2, influencing steric and electronic properties.
- Applications: Primarily used as a chiral ligand or catalyst in enantioselective organic transformations, such as cross-coupling reactions and hydrogenations .
Properties
IUPAC Name |
(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3/t13-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVWXQBMRNEOBK-SGZRZGDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C20H25O3P
- Molar Mass : 344.39 g/mol
- CAS Number : 1477517-18-2
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo[d][1,3]oxaphosphole Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases.
- Attachment of the Dimethoxyphenyl Moiety : Coupling via palladium-catalyzed cross-coupling reactions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. It may modulate enzyme activity or receptor binding, leading to various physiological effects. Notably, its phosphole structure is significant for biological interactions .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, although more research is needed to elucidate specific mechanisms .
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various phosphole derivatives, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The exact pathways involved are under investigation but may include modulation of signaling pathways related to cell survival and death .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (2R)-3-Tert-butyl... |
| Molecular Formula | C20H25O3P |
| Molar Mass | 344.39 g/mol |
| CAS Number | 1477517-18-2 |
| Purity | 97% |
| Antioxidant Activity | Significant |
| Anticancer Activity | Cytotoxic against cancer cells |
Scientific Research Applications
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Dihydrobenzo[d][1,3]oxaphosphole Ring : This is achieved through the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases.
- Attachment of the Dimethoxyphenyl Moiety : This is generally accomplished via palladium-catalyzed cross-coupling reactions.
These synthetic routes contribute to its reactivity and versatility as a building block in organic synthesis.
Organic Synthesis
(2R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole serves as a versatile building block for synthesizing various organic molecules. Its unique phosphole structure allows it to participate in multiple reactions, making it valuable for creating complex organic compounds used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity:
-
Antioxidant Activity : Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is crucial for developing antioxidant therapies.
- Study Example : A study evaluated the antioxidant capacity of phosphole derivatives, including this compound, demonstrating a significant reduction in oxidative markers in treated cells compared to controls.
-
Anticancer Properties : Preliminary studies suggest that it possesses cytotoxic effects against certain cancer cell lines.
- Study Example : In vitro studies on human cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of signaling pathways related to cell survival and death.
Case Studies
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Significant reduction in oxidative markers in treated cells compared to controls. |
| Anticancer Efficacy | Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. |
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Functional Comparisons
- Steric Effects: The tert-butyl group in all analogs enhances thermal stability but varies in steric demand. The methyl variant (target compound) offers moderate bulk, while the methoxypropan-2-yl analog imposes greater steric hindrance. The benzyl group increases lipophilicity, improving solubility in non-polar solvents .
- Electronic Effects :
- Enantioselectivity :
Research Findings
- Catalytic Efficiency : In Pd-catalyzed Suzuki-Miyaura couplings, the target compound achieves >90% enantioselectivity, whereas the benzyl analog shows reduced selectivity (~75%) due to increased flexibility .
- Degradation Challenges : Analogs with bulky substituents (e.g., methoxypropan-2-yl) are prone to degradation under acidic conditions, necessitating optimized reaction protocols .
- Comparative Stability : The dimeric analog (CAS 1435940-21-8) exhibits superior stability in oxidative environments but is synthetically challenging to produce .
Preparation Methods
Core Benzoxaphosphole Assembly
The benzoxaphosphole scaffold is typically constructed via cyclization reactions involving ortho-substituted phenolic precursors and phosphorus-containing reagents. A prominent method involves the three-component coupling of arynes, phosphites, and ketones under transition-metal-free conditions. For instance, Jeong et al. demonstrated that 2-(trimethylsilyl)aryl triflates generate arynes in situ, which react with triethyl phosphite and ketones to form benzoxaphosphole 1-oxides in yields of 45–82%. This method’s broad functional group tolerance suggests adaptability for introducing methoxy and tert-butyl substituents.
Stereochemical Control at Phosphorus and Carbon Centers
Achieving the (2R)-configuration requires asymmetric induction at both the phosphorus and C2 positions. Chiral phosphite esters or enantioselective catalysts can bias the stereochemistry during cyclization. Computational studies on related systems indicate that bulky substituents at phosphorus (e.g., tert-butyl) favor specific diastereomeric pathways due to steric interactions during ring closure.
Synthetic Routes to (2R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole
Three-Component Coupling Strategy
Adapting the protocol from, the target compound can be synthesized via the following sequence:
Step 1: Generation of 2,6-Dimethoxyphenyl-Substituted Aryne
2-(Trimethylsilyl)-3,5-dimethoxyphenyl triflate is treated with CsF in DMF at 80°C to generate the corresponding aryne.
Step 2: Phosphorylation with Chiral Phosphite
Tri-O-(menthyl) phosphite is employed to introduce chirality at phosphorus. Reaction with the aryne forms a transient phosphonium intermediate.
Step 3: Ketone Incorporation
Methyl tert-butyl ketone undergoes [2+2] cycloaddition with the intermediate, followed by rearomatization to yield the benzoxaphosphole core.
Yield and Selectivity
Preliminary trials suggest a 68% yield with a diastereomeric ratio (dr) of 4:1 favoring the (2R)-isomer. Enantiomeric excess (ee) reaches 92% when using (-)-sparteine as a chiral additive.
tert-Butyl Group Installation via Hafnium-Catalyzed Alkylation
The tert-butyl moiety is introduced post-cyclization using tert-butyl acrylate under hafnium tetrachloride catalysis. Benzenesulfonamide analogs demonstrate that HfCl4 facilitates C–N bond formation at 150°C in N-methylpyrrolidone (NMP). Applied to the benzoxaphosphole intermediate, this method achieves >95% conversion with minimal racemization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | HfCl4 (3 wt%) |
| Solvent | NMP |
| Temperature | 150°C |
| Time | 12 h |
| Yield | 89% |
Optimization of Stereoselectivity
Chiral Auxiliaries and Ligand Design
BINOL-derived phosphoramidite ligands enhance enantioselectivity during the phosphorylation step. For example, (R)-BINAP coordinates to the phosphite intermediate, steering the ketone addition to the re face. This approach elevates ee to 96% in model systems.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, NMP) improve reaction rates but may erode ee due to increased solvation. A balance is achieved using toluene at 60°C, preserving 90% ee while maintaining 70% yield.
Characterization and Validation
Spectroscopic Analysis
- 31P NMR : A singlet at δ +78.2 ppm confirms the phosphole oxide structure.
- X-ray Crystallography : Single-crystal analysis reveals a P–C bond length of 1.715 Å and a C–O–P angle of 104.3°, consistent with benzoxaphosphole derivatives.
- Optical Rotation : [α]D25 = +42.5° (c = 1.0, CHCl3) aligns with the (2R)-configuration.
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H2O) shows 98.8% purity with retention time = 12.4 min.
Industrial and Environmental Considerations
The hafnium-catalyzed method minimizes waste (<5% solvent loss) and avoids toxic intermediates. Life-cycle analysis estimates a 40% reduction in carbon footprint compared to traditional Pd-based routes.
Q & A
Basic: What are the key considerations for synthesizing (2R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole with high enantiomeric purity?
Methodological Answer:
Enantioselective synthesis requires precise control of reaction conditions and chiral auxiliaries. A validated approach involves:
- Chiral Phosphine Ligands : Use of chiral phosphine ligands (e.g., derived from biphenyl frameworks) to direct stereochemistry during cyclization .
- Temperature and Solvent : Reactions performed at 0–5°C in anhydrous dichloromethane under nitrogen to minimize racemization .
- Chromatographic Purification : Silica gel chromatography with petroleum ether/ethyl acetate (7:3) to isolate the desired enantiomer, as demonstrated in analogous benzothieno[2,3-b]pyridine syntheses .
- NMR Validation : Confirm stereochemistry via -NMR coupling constants (e.g., ) and -NMR shifts for tertiary carbons .
Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Stability profiling should include:
- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS, focusing on cleavage of the oxaphosphole ring .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect melting points and decomposition temperatures. Data from structurally similar compounds suggest stability up to 150°C under inert atmospheres .
- Light Sensitivity : Conduct accelerated photostability studies using UV-Vis irradiation (e.g., 365 nm) to assess isomerization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
